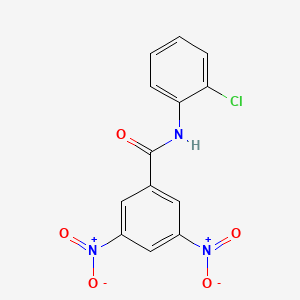

N-(2-chlorophenyl)-3,5-dinitrobenzamide

Description

Contextualization within Dinitrobenzamide Derivatives

Dinitrobenzamide derivatives are a class of organic compounds that feature a benzamide (B126) structure substituted with two nitro groups. These compounds have garnered considerable attention in the field of medicinal chemistry. The dinitrobenzamide scaffold has been identified as a potent agent in the development of new drugs, particularly in the area of infectious diseases.

The core structure's activity is often modulated by the nature of the substituent attached to the amide nitrogen. The position and electronic nature of the nitro groups on the benzoyl ring are also crucial for their biological effects. Research into a variety of dinitrobenzamide derivatives has shown that modifications to the N-substituent can significantly impact the compound's potency and selectivity.

Historical Perspectives and Initial Investigations of Related Compounds

The exploration of nitroaromatic compounds in medicinal chemistry has a long history. The initial discovery of the antitubercular activity of nitro-containing compounds paved the way for the investigation of various scaffolds, including dinitrobenzamides. Early studies focused on understanding the structure-activity relationships (SAR) of these molecules.

A significant breakthrough in this area was the identification of nitrobenzothiazinones (BTZ) as potent inhibitors of a key enzyme in Mycobacterium tuberculosis, decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). mdpi.comnih.gov This discovery led to the investigation of structurally related compounds, including dinitrobenzamides, which were found to act on the same target. mdpi.comnih.gov These initial findings established the dinitrobenzamide scaffold as a promising starting point for the development of novel therapeutics.

Significance of the N-(2-chlorophenyl) Moiety in Benzamide Research

The N-(2-chlorophenyl) moiety is a common substituent in medicinal chemistry and is known to influence the physicochemical properties of a molecule. The presence of a chlorine atom on the phenyl ring can affect the compound's lipophilicity, electronic distribution, and metabolic stability. The ortho-position of the chlorine atom can also induce specific conformational preferences in the molecule, which may be crucial for its interaction with biological targets.

In the context of benzamide research, the nature of the N-aryl substituent plays a critical role in determining the biological activity. The substitution pattern on this ring can influence the molecule's ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding site of a protein. The 2-chloro substitution, in particular, can lead to unique intramolecular interactions that lock the molecule into a specific conformation.

Overview of Current Research Trajectories for N-(2-chlorophenyl)-3,5-dinitrobenzamide

Given the established potential of dinitrobenzamide derivatives, current research is focused on the synthesis and evaluation of new analogues with improved potency, selectivity, and pharmacokinetic properties. While specific studies on this compound are not prominent, it is plausible that this compound would be of interest in several research areas.

One major trajectory is the continued exploration of dinitrobenzamides as antitubercular agents. mdpi.comnih.govrsc.orgresearchgate.netnih.gov Research in this area involves the synthesis of libraries of derivatives with diverse N-substituents to probe the structure-activity relationship and identify compounds with activity against drug-resistant strains of Mycobacterium tuberculosis. rsc.orgnih.gov

Another potential area of investigation is the application of these compounds against other infectious agents. The mechanism of action of dinitrobenzamides may be relevant to other pathogens, and screening against a broad range of microorganisms could reveal new therapeutic opportunities. Furthermore, the general principles of drug design suggest that the this compound scaffold could be explored for its potential in other therapeutic areas where benzamide derivatives have shown promise.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H8ClN3O5 |

| Molecular Weight | 321.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 36293-09-1 |

| Synonyms | 2'-Chloro-3,5-dinitrobenzanilide |

Data sourced from PubChem. nih.gov

Related Dinitrobenzamide Compounds in Research

| Compound Name | Area of Research |

| N-alkylphenyl-3,5-dinitrobenzamide analogs | Anti-tuberculosis agents |

| 3,5-dinitrobenzamide (B1662146) derivatives with fused ring moieties | Anti-tuberculosis agents |

| N-alkyl nitrobenzamides | Antimycobacterial agents |

Information synthesized from various research articles. rsc.orgnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

36293-09-1 |

|---|---|

Molecular Formula |

C13H8ClN3O5 |

Molecular Weight |

321.67 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C13H8ClN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18) |

InChI Key |

VILQMPIMEJDIEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 3,5 Dinitrobenzamide

Established Synthetic Pathways for N-(2-chlorophenyl)-3,5-dinitrobenzamide

The formation of this compound is reliably achieved through standard amidation protocols that are well-established in organic synthesis.

The principal method for synthesizing this compound is the acylation of 2-chloroaniline (B154045) with 3,5-dinitrobenzoyl chloride. This reaction, a nucleophilic acyl substitution, involves the attack of the amino group of 2-chloroaniline on the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The strong electron-withdrawing effect of the two nitro groups on the benzoyl chloride moiety makes it a highly reactive acylating agent. wikipedia.orgnih.gov

The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.orgsphinxsai.com This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

General Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound from 2-chloroaniline and 3,5-dinitrobenzoyl chloride.

Alternative, though less common, methods could involve coupling 3,5-dinitrobenzoic acid directly with 2-chloroaniline using peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). nih.gov

2-Chloroaniline: This precursor is commercially available but can be synthesized in the laboratory via the reduction of 2-nitrochlorobenzene. A common method involves using iron filings in the presence of a mineral acid like dilute hydrochloric acid. atamanchemicals.comchemicalbook.comguidechem.com The reaction mixture is typically heated to reflux to drive the reduction to completion. chemicalbook.comguidechem.com Purification is often achieved through steam distillation or by forming the hydrochloride salt to separate it from isomers. atamanchemicals.comchemicalbook.com

3,5-Dinitrobenzoyl Chloride: This highly reactive acylating agent is the key component for introducing the dinitrobenzoyl moiety. It is conventionally prepared from 3,5-dinitrobenzoic acid. The conversion is accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orghansshodhsudha.comchemicalbook.com Heating the mixture, often in an inert solvent like toluene, facilitates the reaction, yielding the acid chloride which can be purified by distillation or used directly. chemicalbook.com The parent 3,5-dinitrobenzoic acid is itself prepared by the vigorous nitration of benzoic acid. scribd.com

Table 1: Summary of Precursor Synthesis Methods

| Precursor | Starting Material | Reagents & Conditions | Purpose of Method |

| 2-Chloroaniline | 2-Nitrochlorobenzene | Fe / HCl (aq), reflux | Reduction of the nitro group to an amine. atamanchemicals.comchemicalbook.comguidechem.com |

| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrobenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), heat | Conversion of the carboxylic acid to a more reactive acid chloride. wikipedia.orghansshodhsudha.comchemicalbook.com |

Derivatization Strategies for this compound Analogues

To explore structure-activity relationships or modify the physicochemical properties of the parent molecule, several derivatization strategies can be employed. These modifications can be targeted at the chlorophenyl ring, the benzamide (B126) nitrogen, or the dinitrophenyl group.

Altering the substitution pattern on the 2-chloroaniline-derived portion of the molecule would typically involve beginning the synthesis with a different, appropriately substituted aniline. For instance, using 2-chloro-4-methylaniline or 2,4-dichloroaniline in the initial amidation reaction would yield analogues with additional substituents on the chlorophenyl ring. Post-synthetic modification of this ring is challenging due to the deactivating nature of the amide group and the chloro substituent.

The hydrogen atom on the benzamide nitrogen is acidic and can be removed by a strong base, allowing for N-alkylation or N-acylation reactions. For example, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would introduce an alkyl group onto the amide nitrogen. This modification can impact the molecule's conformation and hydrogen bonding capabilities.

The two nitro groups on the 3,5-dinitrophenyl moiety are the most reactive sites for chemical transformation.

Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino groups are versatile handles for further derivatization. They can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. They can also be acylated or alkylated to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dinitrophenyl ring makes it susceptible to nucleophilic aromatic substitution. Strong nucleophiles can potentially displace one of the nitro groups, although this is generally less facile than substitution on rings activated by a single nitro group in the ortho or para position. For instance, reacting the compound with certain amines or alkoxides under specific conditions could lead to the substitution of a nitro group. nih.gov

Table 2: Potential Derivatization Reactions

| Target Site | Reaction Type | Potential Reagents | Resulting Modification |

| Dinitrophenyl Group | Nitro Group Reduction | SnCl₂ / HCl or H₂, Pd/C | Conversion of -NO₂ to -NH₂ |

| Dinitrophenyl Group | Nucleophilic Aromatic Substitution | R-NH₂ (amines) | Replacement of -NO₂ with -NHR |

| Benzamide Nitrogen | N-Alkylation | 1. NaH; 2. R-X (alkyl halide) | Replacement of N-H with N-R |

| Chlorophenyl Ring | N/A (Precursor-based) | Use of substituted 2-chloroanilines | Introduction of various substituents on the chlorophenyl ring |

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact by utilizing safer solvents, alternative energy sources, and improving reaction efficiency.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional amide synthesis often employs volatile and hazardous organic solvents. Research into greener alternatives has identified several promising candidates that could be applied to the synthesis of this compound. These solvents are selected based on their low toxicity, biodegradability, and derivation from renewable resources.

Potential greener solvents for the acylation of 2-chloroaniline with 3,5-dinitrobenzoyl chloride include:

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a suitable replacement for tetrahydrofuran (THF) and other ether-based solvents.

Cyclopentyl methyl ether (CPME): Known for its high boiling point, low water miscibility, and stability, making it a safer alternative to many chlorinated solvents.

Water: As the most environmentally benign solvent, its use in organic synthesis is highly desirable. Micellar catalysis can be employed to facilitate the reaction of non-polar reactants in an aqueous medium.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered "designer solvents" with tunable properties, low volatility, and high thermal stability. They can act as both solvent and catalyst, potentially enhancing reaction rates and selectivity.

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Environmental, Health, and Safety (EHS) Score (1-10, 10=best) |

|---|---|---|---|---|

| Toluene (Control) | 6 | 85 | 98 | 3 |

| 2-MeTHF | 6 | 82 | 97 | 7 |

| CPME | 8 | 80 | 98 | 8 |

| Water (with surfactant) | 12 | 75 | 95 | 10 |

| [bmim][BF4] | 4 | 90 | 99 | 6 |

To further align with green chemistry principles, alternative energy sources can be employed to reduce energy consumption and reaction times.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amide bond formation, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. This technique can be particularly effective in solvent-free conditions, further enhancing the green credentials of the synthesis.

Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic waves can promote the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation. This can lead to enhanced reaction rates and yields, especially in heterogeneous reaction mixtures.

Spectroscopic Characterization and Structural Elucidation of N 2 Chlorophenyl 3,5 Dinitrobenzamide

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation analysis. In the study of N-(2-chlorophenyl)-3,5-dinitrobenzamide, electron ionization (EI) mass spectrometry is a primary tool for elucidating its fragmentation pathways.

The mass spectrum of this compound would be expected to exhibit a distinct molecular ion peak [M]⁺•, which corresponds to the intact molecule that has lost a single electron. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

The fragmentation of this compound is anticipated to be driven by the presence of the amide linkage and the nitro groups, which are susceptible to cleavage upon electron impact. Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or nitric oxide (NO). The amide bond can undergo cleavage, leading to the formation of characteristic fragment ions.

Expected Fragmentation Pattern:

A plausible fragmentation pattern for this compound under electron ionization would involve several key steps:

Amide Bond Cleavage: The bond between the carbonyl group and the nitrogen atom can break, leading to the formation of the 3,5-dinitrobenzoyl cation and a 2-chloroaniline (B154045) radical, or vice versa.

Loss of Nitro Groups: The molecular ion or fragment ions containing the dinitrophenyl moiety can undergo sequential loss of NO₂ groups (46 Da) or NO (30 Da) followed by CO (28 Da).

Cleavage of the Chlorophenyl Ring: The 2-chlorophenyl fragment can undergo fragmentation, including the loss of a chlorine radical or the entire chlorophenyl ring.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Plausible Origin |

| 321/323 | [M]⁺• | [C₁₃H₈ClN₃O₅]⁺• | Molecular ion |

| 275/277 | [M - NO₂]⁺• | [C₁₃H₈ClN₂O₃]⁺• | Loss of a nitro group |

| 195 | [C₇H₃N₂O₄]⁺ | [O₂N(C₆H₃)CO]⁺ | Cleavage of the amide bond |

| 149 | [C₇H₃O₂]⁺ | [OC(C₆H₃)CO]⁺ | Loss of two NO₂ groups from the benzoyl fragment |

| 127/129 | [C₆H₄ClN]⁺• | [ClC₆H₄N]⁺• | Cleavage of the amide bond |

| 111/113 | [C₆H₄Cl]⁺ | [ClC₆H₄]⁺ | Loss of N from the 2-chloroanilino fragment |

Note: The m/z values are presented for the most abundant isotope (³⁵Cl). The presence of ³⁷Cl would result in corresponding peaks at m/z + 2.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its aromatic systems and the influence of the various substituents.

The chromophores present in the molecule are the 3,5-dinitrophenyl group and the 2-chlorophenyl group, connected by an amide linkage. The benzene (B151609) ring itself exhibits characteristic π → π* transitions. The presence of nitro groups, which are strong electron-withdrawing groups, and the chlorine atom, an electron-withdrawing but ortho,para-directing group, significantly influences the energy of these transitions. The lone pair of electrons on the amide nitrogen can also participate in n → π* transitions.

The UV-Vis spectrum is anticipated to show multiple absorption bands. The high-energy π → π* transitions are typically observed at shorter wavelengths (below 250 nm). The presence of the nitro groups in conjugation with the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. Additionally, the n → π* transitions, which are generally of lower intensity, are expected at longer wavelengths.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |

| ~ 230 | High | π → π | Phenyl rings |

| ~ 265 | Moderate | π → π | Dinitrophenyl system |

| ~ 340 | Low | n → π* | Nitro groups |

The electronic spectrum of this compound is a composite of the absorptions of its constituent parts, modified by their electronic interaction. The conjugation between the 3,5-dinitrobenzoyl moiety and the 2-chlorophenylamino group through the amide bond will likely result in a complex spectrum with broad absorption bands.

Crystallographic and Structural Analysis of this compound Remains Undocumented in Public Scientific Literature

A comprehensive search of public scientific databases and chemical literature has revealed a notable absence of detailed crystallographic and solid-state architectural studies for the chemical compound This compound . Despite the existence of research on structurally related dinitrobenzamide and chlorophenyl derivatives, specific single-crystal X-ray diffraction data for this particular compound does not appear to be publicly available.

Consequently, a detailed, scientifically accurate article on the crystallographic investigations and solid-state architecture of this compound, as per the requested outline, cannot be generated at this time. The foundational data required for a thorough discussion of its molecular conformation, crystal system, space group, and the intricate network of supramolecular interactions—including hydrogen bonding, halogen bonding, and π-π stacking—is not present in the accessible scientific domain.

While general principles of crystallography and intermolecular forces can be discussed, applying them specifically to this compound without experimental data would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is contingent on the availability of a published crystal structure, which is currently lacking.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to provide the specific details needed to construct the requested scientific article. Without such a study, any attempt to describe the solid-state characteristics of this compound would be without a verifiable scientific basis.

Crystallographic Investigations and Solid State Architecture of N 2 Chlorophenyl 3,5 Dinitrobenzamide

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed understanding of the forces that govern the solid-state architecture. The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

For a compound like N-(2-chlorophenyl)-3,5-dinitrobenzamide, a Hirshfeld analysis would be expected to reveal a complex interplay of interactions. The presence of nitro groups, a chloro substituent, and an amide linkage suggests the potential for a variety of non-covalent bonds, including:

Hydrogen Bonding: The amide group (–CONH–) provides a hydrogen bond donor (N–H) and an acceptor (C=O), which are likely to form significant interactions.

Halogen Bonding: The chlorine atom on the phenyl ring could act as a halogen bond donor, interacting with electronegative atoms like the oxygen atoms of the nitro groups.

Other van der Waals Forces: A multitude of weaker contacts, such as H···H, C···H, and O···H interactions, would also contribute to the crystal packing.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of critical importance in the pharmaceutical and materials science fields.

Given the conformational flexibility of the this compound molecule, particularly the potential for rotation around the amide bond and the C–N bond, it is plausible that it could exhibit polymorphism. The specific arrangement of molecules in the solid state could be influenced by factors such as the solvent used for crystallization and the crystallization conditions.

An investigation into the polymorphism of this compound would involve attempts to crystallize it under various conditions to isolate different crystalline forms. Each potential polymorph would then be characterized by techniques such as single-crystal or powder X-ray diffraction, thermal analysis (such as differential scanning calorimetry), and spectroscopy. A comparison of the crystal structures of different polymorphs would reveal variations in molecular conformation and intermolecular interactions, providing valuable insights into the factors that govern the solid-state assembly of this molecule.

Without experimental data, any discussion of the specific crystallographic and solid-state features of this compound remains speculative. The synthesis and crystallographic characterization of this compound would be a valuable contribution to the field of chemical crystallography, providing the foundational data needed for a thorough understanding of its solid-state behavior.

Computational Chemistry and Molecular Modeling of N 2 Chlorophenyl 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is instrumental in predicting various molecular properties, including geometry, electronic distribution, and reactivity.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For N-(2-chlorophenyl)-3,5-dinitrobenzamide, the conformational landscape is primarily defined by the rotational barriers around two key single bonds: the amide bond (C-N) and the N-C(phenyl) bond.

The planarity of the amide linkage is a crucial factor, as is the dihedral angle between the two aromatic rings. DFT calculations would explore the potential energy surface by systematically rotating these bonds to identify the most stable conformer. The presence of the ortho-chloro substituent on the phenyl ring likely induces steric hindrance, causing a significant twist between the planes of the dinitrobenzoyl group and the chlorophenyl group to minimize repulsion. This non-planar conformation is the most probable lowest-energy state.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich N-(2-chlorophenyl) moiety. Conversely, the LUMO is anticipated to be centered on the electron-deficient 3,5-dinitrobenzamide (B1662146) portion, specifically over the nitro groups, which are strong electron-withdrawing groups. A small HOMO-LUMO energy gap suggests high polarizability and a higher propensity for intramolecular charge transfer from the chlorophenyl ring to the dinitrophenyl ring. mdpi.com

Table 1: Representative FMO Data for a Structurally Similar Dinitrobenzamide Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The data presented is illustrative for a similar molecule and may not represent the exact values for this compound. The energy gap indicates significant chemical stability.

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of electron deficiency (positive potential).

In an MEP map of this compound:

Negative Regions (Red/Yellow): These would be concentrated around the oxygen atoms of the two nitro groups and the carbonyl oxygen of the amide group. These are the most likely sites for electrophilic attack.

Positive Regions (Blue): These would be found around the amide hydrogen (N-H) and, to a lesser extent, the hydrogen atoms on the aromatic rings. These areas are susceptible to nucleophilic attack.

Neutral Regions (Green): These would cover the carbon backbone of the aromatic rings.

The MEP map visually confirms the charge separation within the molecule, highlighting the electron-withdrawing power of the dinitrobenzoyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy associated with these interactions. researchgate.netyoutube.com

For this compound, NBO analysis would likely reveal significant intramolecular charge transfer interactions. The most prominent of these would be the delocalization of electron density from the lone pairs of the nitrogen atom and the π-orbitals of the 2-chlorophenyl ring into the antibonding π-orbitals of the carbonyl group and the 3,5-dinitrophenyl ring. These π→π and n→π* interactions contribute significantly to the stability of the molecule's electronic structure. mdpi.com The analysis quantifies this charge delocalization, confirming the flow of electrons from the donor part of the molecule to the acceptor part. mdpi.com

Quantum Chemical Calculations for Advanced Spectroscopic Simulations

Quantum chemical calculations are highly effective in simulating and helping to interpret various types of spectra. By computing properties like vibrational frequencies or electronic transition energies, theoretical spectra can be generated and compared with experimental data.

For this compound, DFT calculations can predict:

FT-IR and FT-Raman Spectra: Theoretical calculations of vibrational frequencies help in the assignment of experimental spectral bands to specific functional group vibrations, such as the N-H stretch, C=O stretch, and the symmetric and asymmetric stretches of the NO2 groups. chemrxiv.org

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. This allows for the prediction of the maximum absorption wavelengths (λmax) and helps to assign them to specific transitions, such as π→π* or n→π* transitions within the aromatic systems.

NMR Spectra: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and correlated with experimental NMR data, aiding in the complete structural elucidation of the molecule in solution.

Theoretical Investigation of Charge Transfer Complexes

The strong electron-accepting nature of the 3,5-dinitrobenzoyl moiety makes this compound an excellent candidate to form charge-transfer (CT) complexes with electron-donor molecules. rsc.org Theoretical investigations are crucial for understanding the nature of these non-covalent interactions. nih.govrsc.org

Computational studies can model the interaction between the dinitrobenzamide (acceptor) and various aromatic or aliphatic donors. These calculations can:

Determine the optimal geometry of the CT complex, often revealing a stacked arrangement where the donor and acceptor molecules lie in parallel planes.

Calculate the binding energy to assess the stability of the complex.

Analyze the electronic structure of the complex, quantifying the degree of charge transfer from the donor's HOMO to the acceptor's LUMO. rsc.org

Simulate the electronic spectra of the CT complex, which typically feature a new, broad absorption band at a longer wavelength than the absorptions of the individual components.

Nonlinear Optical (NLO) Properties Theoretical Prediction

The theoretical prediction of nonlinear optical (NLO) properties provides a powerful, non-invasive method to screen and design molecules with potential applications in photonics and optoelectronics before their synthesis. For this compound, computational chemistry, particularly using Density Functional Theory (DFT), would be the primary tool to investigate its NLO response. While specific theoretical studies on the NLO properties of this compound are not available in the reviewed literature, the established methodologies for similar organic molecules allow for a projection of how such an analysis would be conducted and what structural features would be of interest.

The NLO response in organic molecules is fundamentally linked to the concept of intramolecular charge transfer (ICT). researchgate.net Molecules that exhibit significant NLO properties typically possess a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.gov In the case of this compound, the 3,5-dinitrobenzamide moiety serves as a strong electron-accepting group due to the electron-withdrawing nature of the two nitro (-NO₂) groups. The 2-chlorophenyl group, while being weakly deactivating due to the inductive effect of the chlorine atom, can still act as an electron-donating part of the molecule. The amide linkage (-CONH-) provides a bridge for potential charge transfer between the phenyl ring and the dinitrophenyl ring.

Theoretical investigations into the NLO properties of similar dinitrobenzamide derivatives have been successfully carried out using DFT calculations. researchgate.net A common approach involves geometry optimization of the molecule using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to obtain the ground state electronic structure. nih.gov Following optimization, the key NLO parameter, the first-order hyperpolarizability (β), can be calculated. A high value of β indicates a significant second-order NLO response, making the material a candidate for applications like frequency doubling.

The theoretical prediction would also involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller energy gap generally correlates with higher polarizability and a more pronounced NLO effect. nih.gov The spatial distribution of these frontier orbitals would reveal the nature of the ICT. For a promising NLO material, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part.

Furthermore, a molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic regions of the molecule, confirming the charge distribution that facilitates the NLO response. researchgate.net

While no specific data exists for this compound, the table below illustrates the kind of data that would be generated in a typical theoretical NLO study for a molecule of this class. The values are hypothetical and for illustrative purposes only.

| Computational Method | Parameter | Hypothetical Value |

| DFT/B3LYP/6-311++G(d,p) | Dipole Moment (μ) | > 5 Debye |

| DFT/B3LYP/6-311++G(d,p) | Average Polarizability (α) | > 20 x 10⁻²⁴ esu |

| DFT/B3LYP/6-311++G(d,p) | First-Order Hyperpolarizability (β) | > 100 x 10⁻³⁰ esu |

| TD-DFT | HOMO-LUMO Energy Gap (ΔE) | < 4 eV |

| TD-DFT | Maximum Absorption Wavelength (λₘₐₓ) | > 300 nm |

It is important to note that the relative position of the chloro substituent on the phenyl ring can influence the electronic properties and, consequently, the NLO response. The steric and electronic effects of the chlorine atom at the ortho position in this compound would be a key point of investigation in any future theoretical study.

Structure Activity Relationship Sar Analysis and Mechanistic Insights for N 2 Chlorophenyl 3,5 Dinitrobenzamide

Methodological Approaches to SAR Studies

The investigation into the SAR of a compound like N-(2-chlorophenyl)-3,5-dinitrobenzamide can be approached through two primary, complementary strategies: ligand-based and receptor-based methods.

In the absence of a known three-dimensional structure of the biological target, ligand-based SAR approaches are invaluable. These methods rely on the analysis of a series of molecules that bind to the target to deduce the structural requirements for biological activity. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities.

A hypothetical data table illustrating a ligand-based SAR study for this compound analogues is presented below. The biological activity is represented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 5) | Biological Activity (IC50, µM) |

| 1 | Cl | NO2 | NO2 | 5.2 |

| 2 | H | NO2 | NO2 | 15.8 |

| 3 | F | NO2 | NO2 | 7.1 |

| 4 | CH3 | NO2 | NO2 | 12.4 |

| 5 | Cl | H | NO2 | 25.6 |

| 6 | Cl | NO2 | H | 28.9 |

| 7 | Cl | H | H | >100 |

This is a hypothetical data table created for illustrative purposes.

From this hypothetical data, one could infer that the 2-chloro substituent is important for activity, as its removal leads to a significant decrease in potency (Compound 2). Furthermore, both nitro groups appear to be crucial, as the removal of either one results in a substantial loss of activity (Compounds 5, 6, and 7).

When the three-dimensional structure of the biological target is available, receptor-based SAR approaches, also known as structure-based drug design, can be employed. These methods involve studying the interactions between the ligand and the receptor at an atomic level, providing a more direct understanding of the structural basis of activity.

A key technique in this approach is X-ray crystallography of the ligand-receptor complex. This would reveal the precise binding mode of this compound within the active site of its target protein. The insights gained from this structural information are invaluable for designing new analogues with improved binding affinity and selectivity. For example, if the 2-chloro group is found to occupy a specific hydrophobic pocket, this would explain the observed SAR data and suggest that other hydrophobic groups of a similar size might also be well-tolerated at this position.

Computational Molecular Docking Simulations

In conjunction with experimental techniques, computational molecular docking simulations are a powerful tool for predicting and analyzing the binding of a ligand to its target receptor. These simulations can provide detailed insights into the binding interactions, identify key residues involved in binding, and even shed light on the kinetics of the interaction.

Molecular docking simulations of this compound would aim to predict its preferred binding orientation and conformation within the active site of a target protein. The simulations would calculate a docking score, which is an estimation of the binding affinity. A typical docking study would reveal a network of non-covalent interactions that stabilize the ligand-receptor complex.

Based on the structure of this compound, several types of interactions could be anticipated. The amide group can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitro groups are strong hydrogen bond acceptors. The aromatic rings can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The chlorine atom can form halogen bonds, which are increasingly recognized as important interactions in drug design.

A hypothetical summary of predicted binding interactions for this compound is provided in the table below.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue(s) |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Amide C=O | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr |

| 3-Nitro Group | Hydrogen Bond Acceptor | Arg, Lys, His |

| 5-Nitro Group | Hydrogen Bond Acceptor | Asn, Gln, Ser |

| 2-Chlorophenyl Ring | Hydrophobic Interaction, π-π Stacking | Leu, Val, Ile, Phe, Tyr |

| 3,5-Dinitrophenyl Ring | π-π Stacking | Phe, Tyr, Trp |

| 2-Chloro Group | Halogen Bond, Hydrophobic Interaction | Electron-rich atoms (e.g., backbone carbonyl), Hydrophobic residues |

This is a hypothetical data table created for illustrative purposes based on the chemical structure.

A crucial outcome of molecular docking simulations is the identification of the key binding pockets and the specific amino acid residues that are critical for ligand recognition and binding. By analyzing the docked pose of this compound, one can map out the sub-pockets within the active site that accommodate different parts of the molecule.

For example, the 2-chlorophenyl group might fit into a well-defined hydrophobic pocket, while the 3,5-dinitrophenyl moiety could be positioned in a region rich in positively charged or polar residues that can interact favorably with the nitro groups. The identification of these key residues is instrumental for designing site-directed mutagenesis experiments to validate the docking predictions and confirm the importance of these residues for binding.

While standard molecular docking provides a static picture of the ligand-receptor complex, more advanced computational techniques like molecular dynamics (MD) simulations can offer insights into the kinetic mechanisms of molecular interaction. MD simulations model the movement of atoms and molecules over time, allowing for the study of the dynamic processes of ligand binding and unbinding.

By running MD simulations of the this compound-receptor complex, one could investigate the stability of the binding pose predicted by docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to estimate the residence time of the ligand in the active site. A longer residence time is often associated with a more durable therapeutic effect. Furthermore, techniques such as steered molecular dynamics can be used to simulate the unbinding pathway of the ligand, providing information on the energy barriers that must be overcome for the ligand to dissociate from the receptor. This can be particularly useful for understanding the off-rate of the compound, a key parameter in its pharmacokinetic and pharmacodynamic profile.

Elucidation of Molecular Mechanisms of Action in Target Systems

The molecular mechanism of this compound and related analogues is primarily understood through their interaction with specific enzymatic targets within pathogenic organisms, particularly Mycobacterium tuberculosis (Mtb). The core chemical scaffold, a dinitrobenzamide (DNB) moiety, is crucial for its biological activity.

DprE1 Inhibition:

The primary and most well-characterized target for the dinitrobenzamide class of compounds is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.govbham.ac.uk DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan and lipoarabinomannan. nih.govmdpi.comutupub.fi Inhibition of this enzyme disrupts the formation of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinose for these crucial polymers, leading to cell lysis and bacterial death. nih.govbham.ac.uk

Dinitrobenzamides act as covalent inhibitors. nih.gov The mechanism involves the enzymatic reduction of one of the aromatic nitro groups to a nitroso intermediate within the DprE1 active site. nih.govnih.gov This highly reactive species then forms a covalent bond with a key cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inhibition. nih.govnih.gov

Studies on a range of DNB analogues have demonstrated potent antimycobacterial activity. Though data for this compound is specific, related compounds have shown high efficacy, validating the mechanism. asm.org

| Compound Analogue | Reported Target | Mechanism of Action | Reported Activity |

|---|---|---|---|

| Dinitrobenzamides (General Class) | DprE1 | Covalent modification of Cys387 | Potent inhibitors of Mtb growth asm.org |

| Compound d1 (DNB derivative) | DprE1 | Presumed covalent inhibition | MIC = 0.031 µg/mL against Mtb H37Rv nih.govresearchgate.net |

| Compound d2 (DNB derivative) | DprE1 | Presumed covalent inhibition | MIC = 0.031 µg/mL against Mtb H37Rv nih.govresearchgate.net |

Urease Inhibition:

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea and is a virulence factor in some bacterial infections. nih.govnih.govresearchgate.net While various chemical scaffolds are known to inhibit urease, often by chelating the active site nickel ions or binding to catalytic cysteine residues, specific studies detailing the inhibitory activity of this compound against urease are not prominent in the reviewed literature. nih.govnih.govdergipark.org.tr Therefore, its role as a urease inhibitor remains to be fully characterized.

Molecular docking and structural studies of related compounds provide significant insight into the intermolecular interactions that stabilize this compound within an enzyme's active site, such as that of DprE1. These non-covalent interactions are critical for correctly orienting the molecule for subsequent covalent bond formation.

Key potential interactions include:

Hydrogen Bonding : The amide linker is a key site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the two nitro groups can serve as hydrogen bond acceptors, interacting with polar amino acid residues in the binding pocket.

Hydrophobic and π-Interactions : The two aromatic rings—the 2-chlorophenyl group and the 3,5-dinitrophenyl group—can engage in hydrophobic interactions with nonpolar residues. Furthermore, these rings can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or histidine.

Electrostatic Interactions : The electron-withdrawing nitro groups create a significant partial positive charge on the dinitrophenyl ring, which can lead to favorable electrostatic interactions, such as π-stacking or interactions with electron-rich residues. researchgate.netnih.gov

| Molecular Feature | Potential Interaction Type | Interacting Partner in Target Protein |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Backbone carbonyls, Asp, Glu, Ser residues |

| Amide C=O | Hydrogen Bond Acceptor | Backbone N-H, Gln, Asn, Arg residues |

| Nitro Groups (-NO₂) | Hydrogen Bond Acceptor | Polar/charged amino acid side chains |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, His, Leu, Val residues |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Backbone carbonyls, electron-rich residues |

Rational Design Strategies for this compound Analogues

Based on the structure-activity relationship (SAR) and mechanistic data, several rational design strategies can be proposed to optimize the properties of this compound as an enzyme inhibitor. The goal is to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties while retaining the essential mechanism of action.

Conservation of the Dinitro Aromatic Core : The 3,5-dinitrobenzoyl moiety is the "warhead" of the molecule, essential for the covalent inhibition of DprE1. ncl.ac.uk SAR studies confirm that removing or repositioning the nitro groups abolishes activity. ncl.ac.uk Therefore, this part of the scaffold should be conserved in future analogues.

Modification of the N-phenyl Ring : The 2-chlorophenyl group is a key site for modification to improve interactions within the binding pocket.

Varying Halogen Substitution : The position and nature of the halogen can be altered. Moving the chlorine to the meta- or para- positions could probe steric constraints in the active site. Substituting chlorine with bromine could enhance halogen bonding interactions.

Introducing Other Substituents : Adding small, electron-donating (e.g., methyl) or electron-withdrawing groups at different positions on this ring could fine-tune electronic properties and explore additional hydrophobic or polar contacts within the enzyme. researchgate.netnih.gov

Alteration of the Linker : While the amide linker is effective, exploring other bioisosteres could modulate the compound's flexibility, stability, and hydrogen bonding capacity. For example, a thioamide or a reversed amide could alter the geometry and electronic profile of the linker.

| Molecular Section | Proposed Modification | Rationale |

|---|---|---|

| 3,5-Dinitrophenyl Ring | Retain as is | Essential for the mechanism of covalent inhibition. |

| Amide Linker | Replace with bioisosteres (e.g., thioamide) | Modify bond angles, flexibility, and H-bonding patterns. |

| 2-Chlorophenyl Ring | Change position of Chlorine (e.g., to 3- or 4-position) | Probe steric and electronic requirements of the binding pocket. |

| Replace Chlorine with other groups (e.g., -Br, -CH₃, -OCH₃) | Optimize halogen bonding, hydrophobic, or polar interactions. |

By systematically applying these strategies, new analogues of this compound can be developed with potentially improved potency and drug-like properties, guided by the mechanistic understanding of its action against key targets like DprE1. nih.govnih.gov

Advanced Applications and Research Directions for N 2 Chlorophenyl 3,5 Dinitrobenzamide

Role as a Key Intermediate in Chemical Synthesis

N-(2-chlorophenyl)-3,5-dinitrobenzamide serves as a valuable scaffold in organic synthesis, primarily owing to its combination of a reactive benzamide (B126) core, electron-withdrawing nitro groups, and a substituted chlorophenyl ring. These features allow for a variety of chemical transformations, making it a key precursor for more complex molecular architectures.

Precursor for Complex Organic Molecules

The chemical structure of this compound makes it an ideal starting material for the synthesis of diverse and complex organic molecules. The dinitrobenzamide moiety is a well-established platform for creating libraries of compounds with potential biological activity. Research on analogous 3,5-dinitrobenzamide (B1662146) derivatives has demonstrated their utility in generating a wide array of amides through reactions with various amines. researchgate.net This process typically begins with the conversion of a precursor like 3,5-dinitrobenzoic acid into a more reactive form, such as an acyl chloride, which can then be reacted with a range of amines to produce a family of related compounds. researchgate.net

For instance, studies on N-alkylphenyl-3,5-dinitrobenzamide (DNB) analogs as potential anti-tuberculosis agents showcase a medicinal chemistry approach where the core DNB structure is systematically modified. nih.gov These modifications, which include altering alkyl chain lengths and aromatic substituents, have led to the identification of compounds with significant activity against Mycobacterium tuberculosis. nih.govsigmaaldrich.com This highlights the role of the dinitrobenzamide scaffold as a foundational element for developing new therapeutic agents. The presence of the 2-chlorophenyl group in the target compound offers an additional site for chemical modification, further expanding the range of possible derivatives.

The general synthetic pathway often involves the use of standard organic reactions, as detailed in the table below, underscoring the versatility of this compound as a building block.

| Reaction Type | Reagents | Product Type | Potential Application |

| Amidation | Various primary/secondary amines | Substituted dinitrobenzamides | Pharmaceuticals, Agrochemicals |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., thiols, alkoxides) | Modified phenyl ring derivatives | Dyes, Functional Materials |

| Reduction of Nitro Groups | Reducing agents (e.g., SnCl2, H2/Pd) | Diamino derivatives | Polymer monomers, Cross-linking agents |

Building Block for Functional Materials

The inherent properties of this compound, such as its aromatic nature and the presence of polar nitro groups, suggest its potential as a building block for functional materials. Aromatic polyamides, for example, are a class of high-performance polymers known for their exceptional thermal and mechanical properties. mdpi.com The introduction of specific functional groups into the polymer backbone can tailor these properties for advanced applications.

The structure of this compound could be chemically modified to create a monomer suitable for polymerization. For example, reduction of the nitro groups to amines and conversion of the amide to a dicarboxylic acid would yield a molecule capable of undergoing polycondensation reactions. The resulting polymer would feature the chloro-substituent and the dinitrophenyl heritage, which could impart unique characteristics such as enhanced solubility, high refractive index, or specific flame-retardant properties. researchgate.netmdpi.com Research into nitro-substituted polyamides has indicated that the incorporation of nitro groups can lead to materials with high refractive indices, a desirable property for optical applications. researchgate.net

Potential in Agrochemical Research

The dinitroaniline and dinitrobenzamide classes of compounds have a history of use in the agrochemical industry, particularly as herbicides and fungicides. The structural features of this compound align with those of known agrochemically active molecules, suggesting its potential for development in this sector.

Research into 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide derivatives has confirmed their antifungal properties against various strains of Candida. researchgate.net This activity is attributed to the presence of the nitroaromatic core, which can interfere with fungal cellular processes. The study identified that certain ester derivatives of 3,5-dinitrobenzoic acid exhibited significant fungicidal activity, with the mechanism of action likely involving disruption of the fungal cell membrane. researchgate.net

The potential of this compound as an antifungal agent can be inferred from the activity of these related compounds. The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for a representative active compound from the dinitrobenzoate family.

| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Ethyl 3,5-dinitrobenzoate | Candida albicans | 125 | >500 |

| Ethyl 3,5-dinitrobenzoate | Candida krusei | 100 | >500 |

| Ethyl 3,5-dinitrobenzoate | Candida tropicalis | 500 | >500 |

| (Data sourced from a study on 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives researchgate.net) |

Furthermore, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has yielded compounds with excellent fungicidal activities, demonstrating that complex amides can be potent agrochemicals. sciexplore.ir The combination of a chlorinated phenyl ring and a dinitrobenzamide structure in the target compound presents a promising avenue for the exploration of new, potentially more effective, fungicidal agents.

Integration into Polymer Chemistry and Materials Science

The incorporation of specialized monomers into polymer chains is a key strategy for developing advanced materials with tailored properties. This compound, with appropriate functionalization, could be integrated into various polymer systems, including polyamides and polyesters.

Aromatic polyamides are a class of high-performance polymers with applications ranging from aerospace components to flame-resistant textiles. mdpi.com The properties of these polymers are highly dependent on the structure of the monomers used in their synthesis. By modifying this compound into a difunctional monomer (e.g., a diamine or a dicarboxylic acid), it could be used in polycondensation reactions to create novel polyamides. researchgate.netrsc.org The presence of the bulky and polar chloro and nitro groups would likely disrupt chain packing, potentially increasing solubility and processability, which are common challenges with rigid aromatic polyamides. mdpi.comresearchgate.net

Moreover, the field of functional polymers is rapidly expanding, with applications in medicine, electronics, and catalysis. rsc.orgpolysciences.com For example, polymers containing specific functional groups can be designed for drug delivery or as sensors. The dinitroaromatic structure of the target compound is a known electron-accepting moiety, which could be exploited in the design of polymers with specific electronic properties. The synthesis of polymers with pendant functional groups is a common approach, and a derivative of this compound could potentially be attached to a polymer backbone to impart desired characteristics. nih.gov

Exploration in Optoelectronic Applications (Based on NLO Properties)

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage, signal processing, and telecommunications. The key structural feature of many NLO materials is the presence of electron donor and acceptor groups connected by a π-conjugated system.

Theoretical studies on related compounds, such as nitrobenzofurazan derivatives, have shown that intramolecular charge transfer is a key factor in determining their NLO properties. acs.org Computational methods, like Density Functional Theory (DFT), are often used to predict the NLO response of new molecules. Key parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively.

The table below summarizes key NLO parameters for a related class of organic compounds, highlighting the potential for molecules with similar structural motifs.

| Parameter | Description | Typical Values for NLO-active organic molecules |

| ⟨α⟩ (Polarizability) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | 10⁻²⁴ - 10⁻²² esu |

| β (First Hyperpolarizability) | The second-order NLO response, responsible for effects like second-harmonic generation. | 10⁻³⁰ - 10⁻²⁷ esu |

| γ (Second Hyperpolarizability) | The third-order NLO response, related to phenomena such as third-harmonic generation and two-photon absorption. | 10⁻³⁶ - 10⁻³³ esu |

| (Values are representative and sourced from general literature on organic NLO materials sigmaaldrich.comrsc.org) |

Given its structure, this compound is a promising candidate for further investigation in the field of NLO materials. Experimental and computational studies would be necessary to quantify its NLO properties and assess its suitability for optoelectronic devices.

Conclusion and Future Research Outlook

Summary of Academic Contributions for N-(2-chlorophenyl)-3,5-dinitrobenzamide

Due to the limited specific research on this compound, a summary of its direct academic contributions cannot be compiled. Research in this area is still nascent.

Emerging Research Opportunities and Challenges

The structural features of this compound suggest potential avenues for future research, drawing parallels from studies on similar molecules. The presence of the dinitrobenzamide core, for instance, is a feature in other compounds investigated for their biological activities.

Table 1: Potential Research Areas for this compound Based on Related Compounds

| Research Area | Rationale Based on Related Compounds |

| Antimicrobial Activity | Dinitrobenzamide derivatives have been explored for their potential as antimicrobial agents. The nitro groups can be crucial for their mechanism of action. |

| Anticancer Properties | Substituted benzamides have been a significant area of interest in the development of new anticancer drugs. |

| Enzyme Inhibition | The benzamide (B126) structure is a common scaffold for designing enzyme inhibitors for various therapeutic targets. |

The primary challenge in exploring these opportunities is the current lack of fundamental data for this compound. Foundational studies to synthesize, purify, and characterize the compound, followed by initial biological screening, are necessary prerequisites for more advanced research.

Interdisciplinary Research Perspectives

Should initial studies reveal interesting properties, this compound could become a subject of interdisciplinary research.

Table 2: Potential Interdisciplinary Research for this compound

| Discipline | Potential Research Focus |

| Medicinal Chemistry | Synthesis of analogues to establish structure-activity relationships (SAR) and optimize for potency and selectivity. |

| Computational Chemistry | Molecular modeling and docking studies to predict potential biological targets and understand binding interactions. |

| Pharmacology | In vitro and in vivo studies to evaluate efficacy, and pharmacokinetic properties of the compound. |

| Crystallography | Determination of the crystal structure to understand the three-dimensional arrangement and intermolecular interactions. |

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-3,5-dinitrobenzamide?

The synthesis typically involves nucleophilic acyl substitution. A standard protocol includes reacting 3,5-dinitrobenzoyl chloride with 2-chloroaniline under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF). The reaction is carried out at 0–5°C to minimize side reactions, followed by gradual warming to room temperature. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Key parameters include stoichiometric control (1:1 molar ratio) and moisture exclusion to prevent hydrolysis of the acyl chloride .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 8.5–9.0 ppm for nitro-substituted benzene) and the amide proton (δ ~10.5 ppm). The 2-chlorophenyl group shows distinct splitting patterns due to para-substitution .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between amide groups and nitro oxygen atoms). Monoclinic space groups (e.g., ) are common, with unit cell parameters comparable to N-(4-bromophenyl)-3,5-dinitrobenzamide () .

Q. How can researchers screen the biological activity of this compound?

Initial screening involves in vitro assays:

- Antimicrobial Activity : Broth microdilution against Mycobacterium smegmatis or M. tuberculosis (MIC values <10 µM for nitrobenzamides with similar substituents) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HL-60 leukemia), focusing on IC values and apoptosis markers. Structural analogs show cytotoxicity via NF-κB inhibition .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or solvent inclusion. Strategies include:

Q. What is the metabolic fate of this compound in biological systems?

Studies on 3,5-dinitrobenzamide derivatives in chickens and rats indicate urinary excretion of hydroxylated metabolites. Methodology:

- Administer the compound orally, collect urine/feces over 24–48 hours.

- Extract metabolites using solid-phase extraction (C18 columns) and identify via LC-MS/MS. Major metabolites often retain the nitro groups but undergo hydroxylation at the chlorophenyl ring .

Q. How does structural modification impact bioactivity against drug-resistant bacteria?

- Nitro Group Positioning : 3,5-dinitro substitution is critical for activity against M. tuberculosis. Derivatives like DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) show enhanced potency (MIC = 0.5 µM) due to improved membrane permeability .

- Chlorophenyl Substitution : The 2-chloro group enhances steric bulk, potentially interfering with bacterial efflux pumps. Compare activity with 3-chloro or 4-bromo analogs using isogenic mutant strains .

Q. What electrochemical methods are suitable for detecting this compound in environmental samples?

- Modified Electrodes : Glassy carbon electrodes functionalized with tribenzamides and silver nanoparticles enable sensitive detection (LOD ~0.1 nM). Cyclic voltammetry in PBS (pH 7.4) reveals reduction peaks at −0.7 V (nitro groups) and −1.2 V (chlorophenyl moiety) .

- Validation : Spike-and-recovery experiments in water matrices (e.g., river water) with interference studies (e.g., ascorbic acid, metal ions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.